molecular formula C21H27N3OS B10862780 N-{3-[(4-methylpiperazin-1-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}benzamide

N-{3-[(4-methylpiperazin-1-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}benzamide

Cat. No.: B10862780
M. Wt: 369.5 g/mol
InChI Key: BAUJTGBMDAMFBQ-UHFFFAOYSA-N
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Description

N-{3-[(4-methylpiperazin-1-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}benzamide is a complex organic compound with a unique structure that includes a benzamide group, a tetrahydrobenzothiophene ring, and a methylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{3-[(4-methylpiperazin-1-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}benzamide typically involves multiple steps, starting with the preparation of the tetrahydrobenzothiophene core. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions. The methylpiperazine group is then introduced via nucleophilic substitution, followed by the attachment of the benzamide group through amide bond formation.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{3-[(4-methylpiperazin-1-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-{3-[(4-methylpiperazin-1-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

N-{3-[(4-methylpiperazin-1-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}benzamide can be compared with other benzamide derivatives and tetrahydrobenzothiophene compounds. Similar compounds include:

  • N-{3-[(4-methylpiperazin-1-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide
  • N-{3-[(4-methylpiperazin-1-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}propionamide

These compounds share structural similarities but may differ in their pharmacological properties and applications, highlighting the uniqueness of this compound in terms of its specific interactions and effects.

Properties

Molecular Formula

C21H27N3OS

Molecular Weight

369.5 g/mol

IUPAC Name

N-[3-[(4-methylpiperazin-1-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide

InChI

InChI=1S/C21H27N3OS/c1-23-11-13-24(14-12-23)15-18-17-9-5-6-10-19(17)26-21(18)22-20(25)16-7-3-2-4-8-16/h2-4,7-8H,5-6,9-15H2,1H3,(H,22,25)

InChI Key

BAUJTGBMDAMFBQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=C(SC3=C2CCCC3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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